molecular formula C13H12O B7725203 Benzyl phenyl ether CAS No. 31324-44-4

Benzyl phenyl ether

Cat. No. B7725203
CAS RN: 31324-44-4
M. Wt: 184.23 g/mol
InChI Key: BOTNYLSAWDQNEX-UHFFFAOYSA-N
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Patent
US05049308

Procedure details

In a 200 ml-volume flask was charged 1 704 g of metallic magnesium. After displacing the atmosphere with nitrogen, a small amount of iodine was added thereto, followed by heating to activate the magnesium. Ten milliliters of tetrahydrofuran (THF) were added thereto, and a mixture comprising 18.5 g of 4-bromophenyl benzyl ether as prepared in Example 1 and 40 ml of THF was added dropwise to the system from a dropping funnel at room temperature over a period of 30 minutes. The reaction was continued at a refluxing temperature of THF for an additional 2.5 hours to prepare a Grignard reagent. To the resulting Grignard reagent was added a mixture of 10.0 g of (S)-2,6-dimethylheptanal and 30 ml of THF at 15° C., followed by allowing the mixture to react for 2 hours while keeping at that temperature. The reaction mixture was treated with diluted hydrochloric acid, neutralized with a sodium bicarbonate aqueous solution, and washed with water to obtain 21.8 g of a crude product. Purification by silica gel column chromatography (eluent: benzene) yielded 11.8 g (theoretical yield: 47%) of the entitled compound as a viscous yellow liquid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
1
Quantity
704 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
18.5 g
Type
reactant
Reaction Step Seven
Name
Quantity
40 mL
Type
solvent
Reaction Step Seven
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
(S)-2,6-dimethylheptanal
Quantity
10 g
Type
reactant
Reaction Step Ten
Name
Quantity
30 mL
Type
solvent
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Yield
47%

Identifiers

REACTION_CXSMILES
[Mg].II.[CH2:4]([O:11][C:12]1[CH:17]=[CH:16][C:15](Br)=[CH:14][CH:13]=1)[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.C[C@@H](CCCC(C)C)C=O.Cl.C(=O)(O)[O-].[Na+]>O1CCCC1>[CH2:4]([O:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1 |f:5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Four
Name
1
Quantity
704 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Step Seven
Name
Quantity
18.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)Br
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Step Eight
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
(S)-2,6-dimethylheptanal
Quantity
10 g
Type
reactant
Smiles
C[C@H](C=O)CCCC(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
ADDITION
Type
ADDITION
Details
was added dropwise to the system from a dropping funnel at room temperature over a period of 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to react for 2 hours
Duration
2 h
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
to obtain 21.8 g of a crude product
CUSTOM
Type
CUSTOM
Details
Purification by silica gel column chromatography (eluent: benzene)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05049308

Procedure details

In a 200 ml-volume flask was charged 1 704 g of metallic magnesium. After displacing the atmosphere with nitrogen, a small amount of iodine was added thereto, followed by heating to activate the magnesium. Ten milliliters of tetrahydrofuran (THF) were added thereto, and a mixture comprising 18.5 g of 4-bromophenyl benzyl ether as prepared in Example 1 and 40 ml of THF was added dropwise to the system from a dropping funnel at room temperature over a period of 30 minutes. The reaction was continued at a refluxing temperature of THF for an additional 2.5 hours to prepare a Grignard reagent. To the resulting Grignard reagent was added a mixture of 10.0 g of (S)-2,6-dimethylheptanal and 30 ml of THF at 15° C., followed by allowing the mixture to react for 2 hours while keeping at that temperature. The reaction mixture was treated with diluted hydrochloric acid, neutralized with a sodium bicarbonate aqueous solution, and washed with water to obtain 21.8 g of a crude product. Purification by silica gel column chromatography (eluent: benzene) yielded 11.8 g (theoretical yield: 47%) of the entitled compound as a viscous yellow liquid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
1
Quantity
704 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
18.5 g
Type
reactant
Reaction Step Seven
Name
Quantity
40 mL
Type
solvent
Reaction Step Seven
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
(S)-2,6-dimethylheptanal
Quantity
10 g
Type
reactant
Reaction Step Ten
Name
Quantity
30 mL
Type
solvent
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Yield
47%

Identifiers

REACTION_CXSMILES
[Mg].II.[CH2:4]([O:11][C:12]1[CH:17]=[CH:16][C:15](Br)=[CH:14][CH:13]=1)[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.C[C@@H](CCCC(C)C)C=O.Cl.C(=O)(O)[O-].[Na+]>O1CCCC1>[CH2:4]([O:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1 |f:5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Four
Name
1
Quantity
704 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Step Seven
Name
Quantity
18.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)Br
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Step Eight
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
(S)-2,6-dimethylheptanal
Quantity
10 g
Type
reactant
Smiles
C[C@H](C=O)CCCC(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
ADDITION
Type
ADDITION
Details
was added dropwise to the system from a dropping funnel at room temperature over a period of 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to react for 2 hours
Duration
2 h
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
to obtain 21.8 g of a crude product
CUSTOM
Type
CUSTOM
Details
Purification by silica gel column chromatography (eluent: benzene)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.